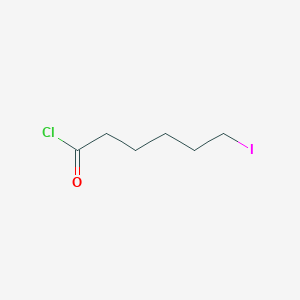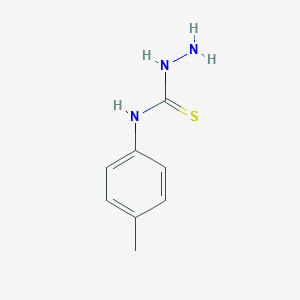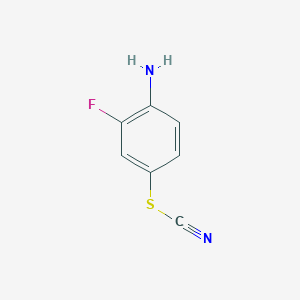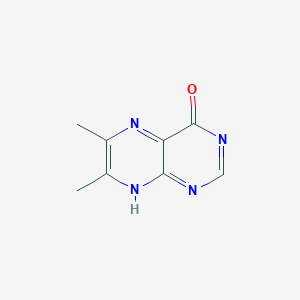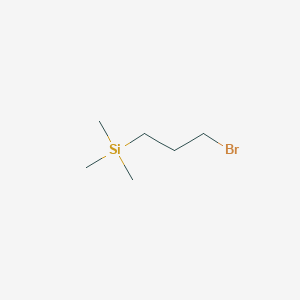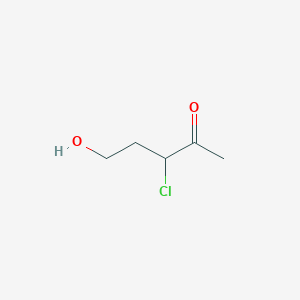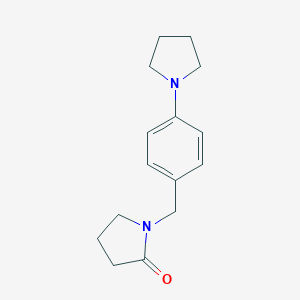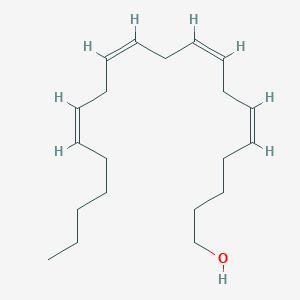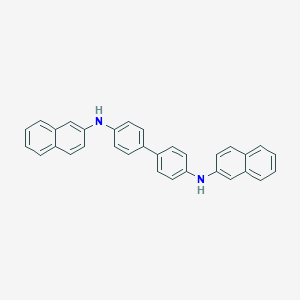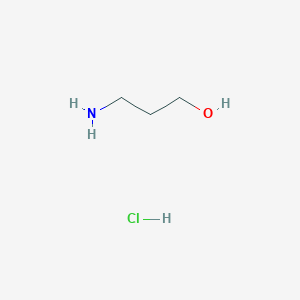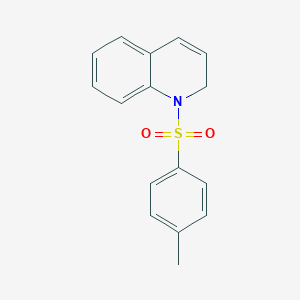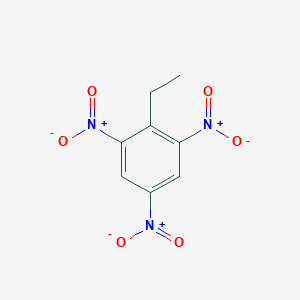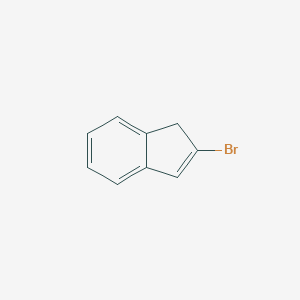
2-Bromoindene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-bromo-1-aryl substituted indenes can be efficiently achieved from 1,2-diaryl substituted gem-dibromocyclopropanes through a domino reaction involving silver(I) promoted ionization, followed by electrocyclic ring-opening and closing reactions. This method demonstrates the versatility of 2-bromoindenes for further functionalization via cross-coupling reactions (Rosocha & Batey, 2013).
Molecular Structure Analysis
For compounds similar to 2-bromoindene, such as 2-bromo-3-chloro-1-propene, gas-phase electron diffraction studies have shown a mixture of conformers, providing insight into the molecular structure and stability influenced by halogen substituents (Søvik et al., 1984).
Chemical Reactions and Properties
2-Bromoindoles, structurally related to 2-bromoindene, can be synthesized through Cs2CO3-promoted intramolecular cyclization under transition-metal-free conditions, showcasing the reactivity of bromo-substituted indenes in cyclization reactions (Li et al., 2013).
Physical Properties Analysis
The synthesis and investigation of brominated indene derivatives, such as 2-Bromo-6-Fluorotoluene, have contributed to understanding the physical properties of bromo-substituted indenes, including their utility as intermediates in medical applications (Jiang-he, 2010).
Chemical Properties Analysis
The chemical properties of 2-bromoindenes, including their reactivity and functionalization potential, are highlighted by their use in the synthesis of various organic compounds. For example, the facile synthesis of 2-bromoindoles through ligand-free CuI-catalyzed intramolecular cross-coupling underlines the significant reactivity of 2-bromoindenes towards creating heterocyclic compounds (Jiang et al., 2010).
Wissenschaftliche Forschungsanwendungen
2-Bromoindenes can be synthesized from gem-dibromocyclopropanes via a domino reaction involving silver(I) promoted ionization and electrocyclic ring-opening/closing reactions. This method allows for further functionalization using cross-coupling reactions such as the Suzuki–Miyaura protocol (Rosocha & Batey, 2013).
Nickel-catalyzed cross-coupling of 2-bromoindene with propynyl- or (phenylethynyl)magnesium bromide produces 2-alkynyl-substituted indenyl ligands, which are useful in creating active ethene polymerization catalysts (Chen, Kehr, Fröhlich & Erker, 2008).
The irradiation of 2-chloro- or 2-bromo-1,3-diphenylindenyl anion results in hypovalent intermediates useful in CH insertion and addition to electron-rich olefins (Tolbert & Siddiqui, 1984).
2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, related to 2-Bromoindene, have applications in creating compounds with biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Atmospheric degradation studies of 2-bromo-3,3,3-trifluoropropene, a relative of 2-Bromoindene, suggest potential environmental impacts of its use as a fire extinguishing agent (Chen, Zhou & Han, 2015).
An efficient synthetic approach to 3-alkyl(aryl)-2-bromoindenes has been developed, showcasing the versatility of 2-Bromoindene derivatives in synthetic chemistry (Ivchenko, Ivchenko, Nifant’ev & Kotov, 2000).
Safety And Hazards
2-Bromoindene is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a locked up place .
Eigenschaften
IUPAC Name |
2-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYEVNCRQDQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146784 | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoindene | |
CAS RN |
10485-09-3 | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

